3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Scaffolds

Select this 3-benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 80504-60-5) to access a differentiated triazolopyridazine scaffold that is not interchangeable with 3-phenyl or unsubstituted analogs. The benzyl substituent raises lipophilicity by ~0.3 logP units and adds a flexible methylene spacer (2 rotatable bonds) versus the rigid 3-phenyl comparator, enabling distinct hydrophobic pocket interactions in kinase (c-Met, Pim-1) and bromodomain (BRD4) targets. The 6-chloro group provides a single-point diversification handle for Suzuki, Buchwald–Hartwig, or SNAr parallel synthesis, accelerating hit-to-lead library production. Supplied at ≥99% purity, this building block minimises false positives in HTS and delivers batch-to-batch consistency for DOS workflows. Choose the 3-benzyl variant when medicinal-chemistry programs require a moderate logP increase and conformational flexibility to balance solubility–permeability or reduce off-target liability.

Molecular Formula C12H9ClN4
Molecular Weight 244.68
CAS No. 80504-60-5
Cat. No. B2832799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
CAS80504-60-5
Molecular FormulaC12H9ClN4
Molecular Weight244.68
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C12H9ClN4/c13-10-6-7-11-14-15-12(17(11)16-10)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyTURKZWDFAPMZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 80504-60-5): Core Structural and Procurement Profile


3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 80504-60-5) is a heterocyclic building block belonging to the triazolopyridazine class, characterized by a fused 1,2,4-triazole–pyridazine core with a benzyl substituent at the 3-position and a chlorine atom at the 6-position [1]. With a molecular formula of C₁₂H₉ClN₄ and a molecular weight of 244.68 g/mol, it is supplied as a research-chemical intermediate with verified purity levels up to 99% [2]. This scaffold is utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents, and its reactive 6-chloro group enables downstream functionalization via nucleophilic aromatic substitution or cross-coupling chemistry.

Why 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Common Analogs


Superficially similar triazolopyridazine analogs such as the 3-phenyl or unsubstituted 3-H variants differ in clinically and experimentally meaningful physicochemical parameters that govern solubility, permeability, metabolic stability, and molecular recognition. For example, the benzyl group introduces a methylene spacer (2 rotatable bonds vs. 1 in the phenyl analog) and raises lipophilicity by approximately 0.3 logP units relative to the 3-phenyl comparator, while the fused triazole ring contributes an additional hydrogen-bond acceptor and a 67% increase in topological polar surface area versus the non-fused 3-benzyl-6-chloropyridazine [1] [2]. In SAR-driven medicinal chemistry programs, even ΔlogP of 0.3 or ΔTPSA of 17.3 Ų can translate into measurable differences in target engagement, off-target liability, and in vivo pharmacokinetics, making direct interchange of these building blocks scientifically indefensible without explicit comparative data.

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Quantitative Differentiation Evidence Guide


Differentiation from 6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-80-9) via Conformational Flexibility and Lipophilicity

The target compound (3-benzyl) differs from its closest 3-aryl analog (3-phenyl, CAS 7190-80-9) by a single methylene (–CH₂–) spacer. This structural difference results in: (i) an increase in the number of rotatable bonds from 1 to 2, enabling greater conformational sampling in solution and at the binding site; (ii) an increase in computed XLogP3-AA lipophilicity from 2.4 to 2.7, which may enhance membrane permeability but moderate aqueous solubility [1] [2]. These differences are relevant for fragment-based drug design and lead optimization, where subtle changes in linker length and flexibility can alter binding mode and selectivity.

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Scaffolds

Differentiation from 3-Benzyl-6-chloropyridazine (CAS 60906-59-4) via Increased Hydrogen-Bond Acceptor Count and TPSA

Removal of the fused 1,2,4-triazole ring yields 3-benzyl-6-chloropyridazine (CAS 60906-59-4), which reduces the hydrogen-bond acceptor (HBA) count from 3 to 2 and the topological polar surface area (TPSA) from 43.1 Ų to 25.8 Ų—a 40.1% reduction [1] [2]. The triazole ring also introduces an additional nitrogen atom (N4 vs. N2), increasing molecular weight by 40.03 g/mol (19.6%). These changes directly affect predicted ADME profiles: lower TPSA may increase passive membrane permeability but reduce aqueous solubility; lower HBA count can diminish interactions with polar residues in kinase hinge regions or GPCR orthosteric sites.

ADME Optimization Scaffold Hopping Triazole-Pyridazine Hybrid Design

Differentiation from the Unsubstituted 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) via Dramatically Increased Lipophilicity and Synthetic Versatility

The unsubstituted parent scaffold 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) lacks any substituent at the 3-position (XLogP3 = 0.7, Rotatable Bonds = 0, MW = 154.56 g/mol) [1]. Introduction of the benzyl group at the 3-position increases lipophilicity by 2.0 logP units (0.7 → 2.7) and molecular weight by 90.12 g/mol, fundamentally changing the scaffold's drug-likeness profile. Furthermore, the benzyl-substituted variant allows for additional SAR exploration at the 3-position (e.g., benzylic oxidation, deuteration, halogenation of the phenyl ring), whereas the unsubstituted analog offers no such vector for optimization.

Fragment-Based Drug Discovery Diversity-Oriented Synthesis Triazolopyridazine Late-Stage Functionalization

Procurement Specification Differentiation: Commercial Purity of 99% vs. Typical 95%+ for Close Analogs

Commercial sourcing data indicate that the target compound is available at 99% purity from calibrated suppliers (e.g., AA Blocks/CalpacLab), whereas the closest 3-aryl and 3-unsubstituted analogs are commonly listed at 95–97% purity [1] . For sensitive downstream applications such as palladium-catalyzed cross-couplings, kinase biochemical assays, or biophysical measurements (SPR, ITC), a 4% purity differential can meaningfully impact false-positive rates and assay reproducibility. The availability of 99% purity material reduces the need for in-house repurification, saving time and cost in hit-to-lead workflows.

Chemical Procurement Purity Specification Reproducibility

Class-Level Evidence: Cytotoxic Activity of 6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine Derivatives Against Leukemia and Breast Cancer Cell Lines

A 2019 study by Mamta et al. synthesized and evaluated 33 compounds of the 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine series for in vitro cytotoxicity against SB-ALL (B-cell acute lymphoblastic leukemia), NALM-6 (B-cell precursor leukemia), and MCF-7 (breast adenocarcinoma) cell lines [1]. Among the triazole derivatives, compounds 4f, 4j, and 4q exhibited IC₅₀ values of 1.64–5.66 µM against SB-ALL and 1.14–3.7 µM against NALM-6, compared with doxorubicin (IC₅₀ = 0.167 µM, SB-ALL). Triazoles (series 4) consistently showed superior cytotoxicity relative to their hydrazone precursors (series 3). While the specific 3-benzyl-6-chloro derivative was not tested in this study, the data establish that the 6-chloro-3-substituted triazolopyridazine scaffold is a validated privileged structure capable of delivering single-digit micromolar potency in cancer cell assays.

Cancer Pharmacology Acute Lymphoblastic Leukemia Cytotoxicity Screening

Class-Level Evidence: Antimicrobial Potential of 3-Substituted [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Ruso et al. (2014) reported the synthesis of novel 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives (4a–4o) via oxidative cyclization and evaluated their antimicrobial activities [1]. The study confirms that the triazolopyridazine core, when substituted at the 3-position, exhibits antimicrobial and antitubercular properties. Class-level reports also indicate that related triazolopyridazine derivatives possess anti-HAV activity, c-Met kinase inhibition, and GABAA receptor modulation [1]. While the 3-benzyl-6-chloro specific compound was not among those tested, the established structure–activity relationship demonstrates that the 3-position substituent is a critical determinant of biological activity, and the benzyl group provides a distinct steric and electronic profile compared to the aryl, heteroaryl, and alkyl substituents previously explored.

Antimicrobial Agents Antifungal Activity Anti-Tubercular Screening

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Optimal Procurement and Application Scenarios


Kinase Inhibitor and Anticancer SAR Probe Development

The 6-chloro-3-substituted triazolopyridazine scaffold has validated activity against c-Met and Pim-1 kinases (IC₅₀ values in the sub-micromolar to low micromolar range for optimized derivatives), and class-level evidence demonstrates single-digit micromolar cytotoxicity in leukemia cell lines [1]. The 3-benzyl variant provides a distinct SAR vector with a methylene spacer and phenyl ring, suitable for exploring hydrophobic pocket interactions in kinase hinge regions. The 6-chloro group serves as a synthetic handle for Suzuki, Buchwald–Hartwig, or SNAr diversification to generate focused compound libraries for hit-to-lead optimization.

ADME Property Tuning via Physicochemical Differentiation

With a computed XLogP3 of 2.7 and TPSA of 43.1 Ų, the target compound occupies a favorable region of drug-like chemical space distinct from both the more polar unsubstituted analog (XLogP3 = 0.7) and the less flexible 3-phenyl analog (XLogP3 = 2.4, 1 rotatable bond) [2] [3]. Medicinal chemists seeking to optimize solubility–permeability balance, reduce hERG liability, or modulate CNS penetration should select the 3-benzyl variant when a moderate increase in lipophilicity and conformational flexibility is desired relative to the 3-phenyl baseline.

Bromodomain and Epigenetic Probe Synthesis

Triazolo[4,3-b]pyridazine derivatives have been reported as bromodomain inhibitors with micromolar IC₅₀ values against BRD4 BD1 and BD2 [4]. The 6-chloro group enables late-stage diversification to install amine, ether, or sulfonamide moieties that can engage the acetyl-lysine binding pocket. The 3-benzyl group provides a hydrophobic anchor that may occupy the WPF shelf or ZA channel regions of bromodomains, and its conformational flexibility (2 rotatable bonds) may facilitate induced-fit binding modes that are inaccessible to the rigid 3-phenyl analog.

Procurement for High-Throughput Screening Library Enrichment

As a commercially available building block with 99% purity and verified CAS registry [5], this compound is suitable for direct incorporation into diversity-oriented synthesis (DOS) workflows and high-throughput screening (HTS) library production. The 99% purity specification reduces the risk of impurity-driven false positives in biochemical and cell-based assays, while the dual functionalization (3-benzyl for steric/electronic tuning; 6-chloro for cross-coupling) makes it a cost-effective starting point for generating 50–200 compound libraries via parallel synthesis.

Quote Request

Request a Quote for 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.